Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
Description
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a benzoic acid derivative characterized by a propargyl (prop-2-yn-1-yl) ester group, a bromine atom at the 3-position, and a 2-methylbenzyloxy substituent at the 4-position of the aromatic ring. This compound combines steric bulk from the 2-methylbenzyl group, electronic effects from the bromine, and the reactive propargyl moiety, which is commonly utilized in click chemistry applications.
Properties
Molecular Formula |
C18H15BrO3 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15BrO3/c1-3-10-21-18(20)14-8-9-17(16(19)11-14)22-12-15-7-5-4-6-13(15)2/h1,4-9,11H,10,12H2,2H3 |
InChI Key |
ZLKURYZPCVDERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC#C)Br |
Origin of Product |
United States |
Preparation Methods
Etherification of 3-bromo-4-hydroxybenzoic acid
- Reagents: 3-bromo-4-hydroxybenzoic acid, 2-methylbenzyl bromide, potassium carbonate (base), and an aprotic polar solvent such as dimethylformamide (DMF).
- Procedure: The phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid is deprotonated by potassium carbonate, generating a phenolate ion that undergoes nucleophilic substitution with 2-methylbenzyl bromide to form the ether linkage.
- Conditions: The reaction is typically carried out under nitrogen atmosphere at room temperature or slightly elevated temperatures (25–50 °C) for 12–24 hours with stirring.
- Workup: After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Esterification with Propargyl Alcohol
- Reagents: The 3-bromo-4-(2-methylbenzyl)oxybenzoic acid intermediate, propargyl alcohol, dicyclohexylcarbodiimide (DCC) as a dehydrating agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.
- Procedure: The carboxylic acid group is activated by DCC to form an O-acylurea intermediate, which then reacts with propargyl alcohol in the presence of DMAP to form the ester bond.
- Conditions: The reaction is performed under anhydrous conditions, typically at room temperature, with stirring for 12–24 hours. The progress is monitored by thin-layer chromatography (TLC).
- Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct, washed with aqueous solutions, and the organic layer is dried and concentrated. Final purification is achieved by column chromatography.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification | 3-bromo-4-hydroxybenzoic acid, 2-methylbenzyl bromide, K2CO3, DMF | 12–24 h | 25–50 °C | 70–85 | Nitrogen atmosphere, stirring |
| Esterification | Intermediate acid, propargyl alcohol, DCC, DMAP | 12–24 h | Room temp | 65–80 | Anhydrous conditions, TLC monitoring |
| Bromination (if required) | Br2 or NBS, solvent (CCl4 or DMF), controlled addition | 1–3 h | 0–25 °C | 60–90 | Regioselective bromination |
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in etherification provides mild conditions that minimize side reactions and degradation of sensitive groups.
- DCC/DMAP-mediated esterification is preferred for its high selectivity and mild reaction conditions, avoiding harsh acidic or basic environments that could affect the alkyne moiety.
- Monitoring by TLC and purification by silica gel chromatography are essential to separate the desired product from side products such as dicyclohexylurea and unreacted starting materials.
- Bromination reactions require careful control of stoichiometry and temperature to prevent overbromination or formation of regioisomeric mixtures.
- Industrial scale synthesis benefits from continuous flow techniques, which enhance reproducibility and safety, especially when handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—propargyl ester, bromine substituent, and benzyloxy group—warrant comparison with analogous molecules. Below is an analysis of compounds with overlapping features, as derived from the evidence:
Propargyl Esters
- 3-Iodoprop-2-ynyl 2-bromobenzoate (71992-10-4) : Structural Differences: The iodine atom replaces the 2-methylbenzyloxy group, and the bromine is at the 2-position instead of the 3-position. Implications: The electron-withdrawing iodine may enhance electrophilicity at the propargyl terminus, facilitating nucleophilic additions. The bromine’s position (2 vs.
tert-Butyldimethyl(...prop-2-yn-1-yl...)silane (Compound 6 in ) :
- Structural Differences : The propargyl group is part of a tetrahydropyran-silane complex rather than a benzoate ester.
- Implications : The silane group increases lipophilicity, while the tetrahydropyran ring introduces conformational rigidity, contrasting with the planar benzoate core of the target compound.
Brominated Aromatic Systems
- 4-(4-Bromo-3-(4-chlorophenyl)...)benzenesulfonamide (Compound 17 in ) :
- Structural Differences : A brominated pyrazoline-sulfonamide scaffold replaces the benzoate ester.
- Implications : The sulfonamide group enhances hydrogen-bonding capacity, which is absent in the target compound. This may influence solubility and biological target interactions.
Benzyloxy/Thioether Derivatives
- 2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a in ) : Structural Differences: A thiadiazole core with a 2-methylbenzylthio group replaces the benzoate ester. Implications: The thioether linkage (vs. This compound exhibited antifungal activity (65.24% yield; m.p. 104–107°C), suggesting that the 2-methylbenzyl group may contribute to bioactivity .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
